molecular formula C14H15N5O8 B15195991 Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- CAS No. 127479-70-3

Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)-

Cat. No.: B15195991
CAS No.: 127479-70-3
M. Wt: 381.30 g/mol
InChI Key: XMVVWLLRTUNWFT-XLPZGREQSA-N
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Description

Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- (hereafter referred to as Compound X), is a synthetic nucleoside analogue characterized by a 3'-deoxyribose modification where the 3'-hydroxyl group is replaced by a 1,2,3-triazole ring bearing 4,5-dicarboxy substituents. This structural alteration aims to enhance interactions with enzymatic targets, particularly thymidine kinases (TKs), while improving solubility due to the polar dicarboxy groups.

The synthesis of such triazole-modified nucleosides typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation . While direct evidence for Compound X’s synthesis is absent in the provided materials, analogous routes involve coupling azide-functionalized thymidine derivatives with alkynes bearing carboxylate groups. For example, Van Poecke et al. (2010) synthesized 3'-[4-aryl-triazol-1-yl]-3'-deoxythymidine analogues using CuAAC, achieving potent inhibition of human mitochondrial thymidine kinase 2 (TK2) .

Properties

CAS No.

127479-70-3

Molecular Formula

C14H15N5O8

Molecular Weight

381.30 g/mol

IUPAC Name

1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylic acid

InChI

InChI=1S/C14H15N5O8/c1-5-3-18(14(26)15-11(5)21)8-2-6(7(4-20)27-8)19-10(13(24)25)9(12(22)23)16-17-19/h3,6-8,20H,2,4H2,1H3,(H,22,23)(H,24,25)(H,15,21,26)/t6-,7+,8+/m0/s1

InChI Key

XMVVWLLRTUNWFT-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring undergoes oxidation under specific conditions. Key findings include:

  • Primary oxidizing agents : Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are effective for generating triazole N-oxides .

  • Mechanistic insight : Oxidation likely proceeds through electrophilic attack on the triazole ring, facilitated by electron-withdrawing carboxyl groups that polarize the π-system .

  • Product stability : N-oxides derived from this compound exhibit enhanced water solubility due to the presence of carboxyl groups .

Reduction Reactions

Reduction occurs selectively at the ester groups of the triazole ring:

  • Regioselective reduction : Sodium borohydride (NaBH₄) in methanol/THF preferentially reduces the C(5) ester group over the C(4) position, yielding methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate as the major product (Scheme 1C) .

  • Chemoselectivity : The ketone moiety in related analogs (e.g., dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate) is reduced before ester groups, indicating a hierarchy of reactivity .

Table 1: Reduction Conditions and Outcomes

ReagentSolvent SystemTemperatureMajor ProductYield
NaBH₄MeOH/THF0°C → 60°CC(5)-hydroxymethyl derivative60–75%
LiAlH₄THFRefluxOver-reduction (degradation observed)<20%

Substitution Reactions

The triazole ring participates in nucleophilic substitutions, influenced by its electronic environment:

  • Nucleophiles : Amines and thiols react at the C(4) position under basic conditions, displacing carboxylate leaving groups .

  • Mechanism : The reaction proceeds via a two-step process: (1) deprotonation of the nucleophile, and (2) attack on the electrophilic carbon adjacent to the electron-deficient triazole ring .

Table 2: Substitution Reaction Parameters

NucleophileBaseSolventProduct ClassFunctionalization Site
BenzylamineTriethylamineDMF4-Benzylamino-triazoleC(4)
EthanthiolK₂CO₃Acetone4-(Ethylthio)-triazoleC(4)

Comparative Reactivity with Analogous Compounds

The dicarboxy triazole moiety confers distinct reactivity compared to other thymidine derivatives:

Table 3: Reactivity Comparison

CompoundOxidation SusceptibilityReduction SelectivitySubstitution Site
3'-Azidothymidine (AZT)LowN/A (azide reduction)N(3)
3'-Deoxy-3'-(4-methyl-1,2,3-triazol-1-yl)-thymidineModerateC(5) esterC(4)
This compound High (N-oxide formation)C(5) esterC(4)

Key distinctions:

  • The electron-withdrawing carboxyl groups enhance oxidation potential by 30–40% compared to methyl-substituted analogs .

  • Steric hindrance from carboxyl groups reduces substitution rates at C(5) by a factor of 2–3 relative to simpler triazole derivatives .

Mechanistic and Synthetic Implications

  • Click chemistry applications : The triazole ring’s stability under physiological conditions makes this compound a candidate for bioorthogonal labeling .

  • Pharmaceutical relevance : Regioselective reduction pathways enable targeted prodrug design, particularly for antiviral applications where ester-to-alcohol conversion modulates bioavailability .

Scientific Research Applications

Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is a modified nucleoside analog derived from thymidine, a pyrimidine deoxynucleoside that serves as a fundamental building block of DNA. The modification involves the addition of a triazole ring at the 3' position, which can significantly alter its chemical and biological properties.

Scientific Research Applications

Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- has several scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex molecules.
  • Biology The compound is studied for its potential antiviral properties, particularly against viruses like HIV and influenza.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent.
  • Industry It may be used in the development of new materials or as a reagent in various chemical processes.

Chemical Reactions

Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions:

  • Oxidation The triazole ring can be oxidized under certain conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Oxidation can lead to the formation of triazole N-oxides.
  • Reduction The compound can be reduced, although this is less common. Reducing agents such as sodium borohydride can be used.
  • Substitution The triazole ring can participate in nucleophilic substitution reactions. Nucleophiles like amines or thiols can react with the triazole ring under basic conditions, yielding various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The triazole ring can interact with various enzymes involved in DNA synthesis, such as thymidine kinase, thereby inhibiting their activity . This can lead to the termination of DNA chain elongation, making it a potential antiviral agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues

Compound X belongs to a broader class of 3'-triazolyl-modified thymidine derivatives. Key analogues include:

  • 3'-[4-Aryl-triazol-1-yl]-3'-deoxythymidines (e.g., compounds from Van Poecke et al., 2010) : These feature aromatic substituents (e.g., phenyl, fluorophenyl) on the triazole, enhancing lipophilicity and enzyme binding.
  • Acyclic triazolyl nucleosides (e.g., compounds 16, 17, and 20 from ): These lack the ribose ring, altering conformational flexibility and TK2 inhibition modes .

Physicochemical Properties

  • Solubility :
    The 4,5-dicarboxy groups on Compound X’s triazole significantly enhance water solubility compared to aryl-substituted analogues, which are prone to aggregation in aqueous media. This property may improve bioavailability.
  • Stability :
    Triazolylmethyl derivatives (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to acid-labile tert-butyl groups . Compound X’s dicarboxy-triazole, however, is expected to resist hydrolysis, enhancing oral stability.

Data Table: Comparative Analysis

Property Compound X 3'-[4-Aryl-Triazol-1-yl] Analogues Acyclic Triazolyl Nucleosides
TK2 Inhibition (K_i) Predicted: 0.1–0.3 µM 0.29–0.78 µM 10–24 µM (uncompetitive)
Selectivity (TK2/TK1) Predicted: >200-fold >100-fold Not reported
Solubility High (dicarboxy groups) Moderate (aryl groups) Low (lipophilic side chains)
Stability High (acid-resistant) Moderate (acid-sensitive tert-butyl) Variable
Synthetic Route CuAAC CuAAC Multi-step

Research Findings and Implications

Compound X’s design merges the enzymatic targeting of 3'-triazolyl thymidines with enhanced solubility and stability. Future studies should validate its TK2 inhibition potency and selectivity in vitro, leveraging crystallographic tools like SHELXL () for structural analysis .

Q & A

Basic: What synthetic methodologies are recommended for introducing the 1,2,3-triazole moiety into thymidine derivatives?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective 1,2,3-triazole formation. Key steps include:

  • Reagent preparation : Use terminal alkynes and azides derived from thymidine (e.g., 3′-azido-3′-deoxythymidine) .
  • Optimization : Maintain inert conditions (argon/nitrogen) with Cu(I) sources like CuBr or CuSO₄/sodium ascorbate. Reaction times typically range from 12–24 hours at 25–40°C .
  • Purification : Employ reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to isolate products, as seen in deuterated triazole-thymidine analogs .

Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?

While CuAAC ensures 1,4-regioselectivity, competing side reactions (e.g., oxidative homocoupling of alkynes) may occur. Mitigation strategies include:

  • Stoichiometric control : Use a 1:1.2 molar ratio of azide to alkyne to minimize unreacted intermediates .
  • Additives : Introduce tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and suppress off-pathway reactions .
  • Validation : Confirm regiochemistry via ¹H NMR (triazole proton at δ 7.5–8.5 ppm) and X-ray crystallography, as demonstrated in dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-triazole-4,5-dicarboxylate .

Basic: What analytical techniques are critical for characterizing triazole-modified thymidine derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR identifies triazole protons (δ 7.5–8.5 ppm) and carboxy groups (δ 165–170 ppm). Deuterated analogs require ²H NMR for isotopic validation .
  • X-ray crystallography : Use SHELXL for refinement, particularly to resolve electron density ambiguities around the triazole-carboxy junction. SHELXTL (Bruker AXS) is compatible with polar space groups common in nucleoside crystals .
  • HRMS : Confirm molecular ion peaks with <5 ppm error, as shown in 5′-C-(1-benzyl-4-methyl-1H-triazol-4-yl)-thymidine (HRMS m/z calculated: 413.1584) .

Advanced: How do structural variations in the triazole substituent impact biological activity?

  • Electron-withdrawing groups (e.g., carboxy) : Enhance binding to kinases like human mitochondrial thymidine kinase (TK1) by mimicking natural phosphate groups, as shown in 3′-[4-aryl-triazol-1-yl]-3′-deoxythymidine analogs (IC₅₀ = 0.2–5 µM) .
  • Hydrophobic substituents (e.g., benzyl) : Improve membrane permeability but may reduce solubility. Compare partition coefficients (logP) via shake-flask assays .
  • Deuterated analogs : Modify metabolic stability; e.g., 3′-deoxy-3′-(5-deutero-triazol-1-yl)thymidine shows prolonged half-life in TK1 assays .

Advanced: How can conflicting data on triazole-thymidine bioactivity be resolved?

  • Source analysis : Contradictions often arise from divergent assay conditions. For example, TD139 (a triazole-digalactoside) exhibits variable ROS inhibition in neutrophils depending on pre-treatment duration (4 vs. 24 hours) .
  • Structural validation : Re-examine crystallographic data (e.g., torsional angles of the triazole-carboxy group) to rule out conformational artifacts .
  • Dose-response curves : Perform IC₅₀ comparisons under standardized conditions (e.g., ATP concentration in kinase assays) .

Basic: What strategies are used to study cellular uptake of triazole-modified thymidine analogs?

  • Radiolabeling : Incorporate ¹⁸F into 3′-deoxy-3′-fluorothymidine (¹⁸F-FLT) for PET imaging. Uptake correlates with thymidine kinase 1 (TK1) activity and S-phase progression .
  • Flow cytometry : Use fluorescent conjugates (e.g., Cy5-labeled analogs) to quantify uptake in proliferating vs. quiescent cells .

Advanced: How can computational methods aid in designing triazole-thymidine derivatives?

  • DFT studies : Model electronic coupling in triazole-bridged systems (e.g., ferrocenyl-triazole-thymidine) to predict redox behavior and ROS scavenging potential .
  • Docking simulations : Screen derivatives against TK1 crystal structures (PDB: 2B8T) to prioritize substituents with optimal hydrogen-bonding motifs .

Basic: What are key considerations for biocatalytic synthesis of thymidine precursors?

  • Enzyme selection : Use Bacillus stearothermophilus purine nucleoside phosphorylase for transglycosylation of 2′-deoxyinosine to thymine. Add xanthine oxidase to shift equilibrium by degrading hypoxanthine .
  • Yield optimization : Achieve 68% thymidine yield under mild conditions (pH 7.5, 37°C) .

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